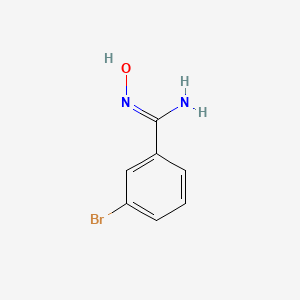3-bromo-N'-hydroxybenzenecarboximidamide
CAS No.: 1643440-91-8
Cat. No.: VC7804779
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1643440-91-8 |
|---|---|
| Molecular Formula | C7H7BrN2O |
| Molecular Weight | 215.05 g/mol |
| IUPAC Name | 3-bromo-N'-hydroxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
| Standard InChI Key | NQFJSTMFTXNUKP-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Br)/C(=N/O)/N |
| SMILES | C1=CC(=CC(=C1)Br)C(=NO)N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 3-bromo-N'-hydroxybenzenecarboximidamide, reflecting its substitution pattern and functional groups. Its structure consists of a benzene ring with a bromine atom at the third position and a hydroxyamidine group (-NH-C(=NH)-OH) at the first position . The (Z)-stereoisomer is explicitly noted in some sources, indicating the spatial arrangement of the hydroxyamidine moiety .
Molecular Formula: C₇H₇BrN₂O
Molecular Weight: 215.05 g/mol
CAS Registry Number: 1643440-91-8
Synonyms and Registry Information
Common synonyms include:
-
3-Bromobenzamidoxime
-
(Z)-3-Bromo-N'-hydroxybenzimidamide
The compound is cataloged under CBNumber CB8228066 in ChemicalBook databases .
Physicochemical Properties
Physical Properties
Key physical properties, as predicted by computational models, include:
The relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the hydroxyamidine group and polarizability induced by the bromine substituent.
Spectral Characterization
While experimental spectral data (e.g., NMR, IR) are absent in the reviewed sources, the molecular structure implies characteristic absorption bands:
Synthesis and Reactivity
Synthetic Routes
-
Nitrosoalkene Addition: Reaction of hydroxylamine with nitriles under acidic conditions.
-
Bromination: Electrophilic aromatic substitution on pre-formed benzamidoximes .
The bromine atom likely originates from brominating agents like N-bromosuccinimide (NBS) or molecular bromine, though specific conditions remain unspecified.
Reactivity Profile
The hydroxyamidine group is nucleophilic, capable of coordinating to metal ions or undergoing condensation reactions with carbonyl compounds. The bromine substituent may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), though no experimental evidence is cited .
| Supplier | Purity | Packaging | Price (USD) | Source |
|---|---|---|---|---|
| TRC | - | 25 mg | $45 | |
| Matrix Scientific | 95%+ | 1 g | $270 | |
| Matrix Scientific | 95%+ | 5 g | $1,044 | |
| AK Scientific | - | 250 mg | $328.40 | |
| Acints | 95%+ | 5 g | $420.50 |
Pricing reflects small-scale research quantities, with costs escalating nonlinearly for larger batches.
Applications and Research Directions
Knowledge Gaps
Critical research needs include:
-
Toxicological Studies: Acute and chronic toxicity profiles.
-
Synthetic Optimization: Scalable routes for gram-scale production.
-
Application Trials: Screening in catalysis or biomedicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume